molecular formula C5H9Br B13065516 (1R,2S)-1-(Bromomethyl)-2-methylcyclopropane CAS No. 51598-64-2

(1R,2S)-1-(Bromomethyl)-2-methylcyclopropane

Cat. No.: B13065516
CAS No.: 51598-64-2
M. Wt: 149.03 g/mol
InChI Key: XOXUXLDFDIJSPF-WHFBIAKZSA-N
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Description

CIS–1-(BROMOMETHYL)-2-METHYLCYCLOPROPANE is an organic compound characterized by a cyclopropane ring substituted with a bromomethyl group and a methyl group in a cis configuration

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CIS–1-(BROMOMETHYL)-2-METHYLCYCLOPROPANE typically involves the bromination of 2-methylcyclopropane. The reaction is carried out under controlled conditions to ensure the selective formation of the cis isomer. Common reagents used in this synthesis include bromine (Br2) and a suitable solvent such as dichloromethane (CH2Cl2). The reaction is usually performed at low temperatures to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of CIS–1-(BROMOMETHYL)-2-METHYLCYCLOPROPANE may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: CIS–1-(BROMOMETHYL)-2-METHYLCYCLOPROPANE undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as hydroxide ions (OH-) or amines (NH2-).

    Elimination Reactions: The compound can undergo elimination reactions to form alkenes, particularly under the influence of strong bases like potassium tert-butoxide (KOtBu).

    Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Elimination: Strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents such as dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products:

    Substitution: Formation of alcohols or amines.

    Elimination: Formation of alkenes.

    Oxidation: Formation of carboxylic acids or ketones.

Scientific Research Applications

CIS–1-(BROMOMETHYL)-2-METHYLCYCLOPROPANE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of CIS–1-(BROMOMETHYL)-2-METHYLCYCLOPROPANE involves its reactivity with various nucleophiles and bases The bromomethyl group acts as a leaving group in substitution and elimination reactions, facilitating the formation of new chemical bonds

Comparison with Similar Compounds

CIS–1-(BROMOMETHYL)-2-METHYLCYCLOPROPANE can be compared with other similar compounds such as:

    Trans-1-(Bromomethyl)-2-methylcyclopropane: Differing in the spatial arrangement of substituents, leading to different reactivity and properties.

    1-Bromo-2-methylcyclopropane: Lacking the cis configuration, resulting in distinct chemical behavior.

    1-(Bromomethyl)cyclopropane: Without the methyl group, affecting its steric and electronic properties.

Properties

CAS No.

51598-64-2

Molecular Formula

C5H9Br

Molecular Weight

149.03 g/mol

IUPAC Name

(1R,2S)-1-(bromomethyl)-2-methylcyclopropane

InChI

InChI=1S/C5H9Br/c1-4-2-5(4)3-6/h4-5H,2-3H2,1H3/t4-,5-/m0/s1

InChI Key

XOXUXLDFDIJSPF-WHFBIAKZSA-N

Isomeric SMILES

C[C@H]1C[C@H]1CBr

Canonical SMILES

CC1CC1CBr

Origin of Product

United States

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